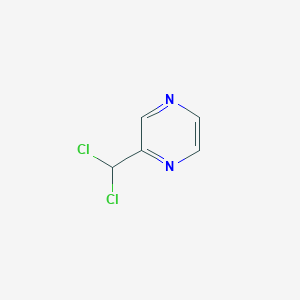
6-Cyclopropylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The cyclopropyl group attached to the quinazoline core enhances its chemical properties, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 6-Cyclopropylquinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst can yield this compound. Industrial production methods often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity .
Analyse Des Réactions Chimiques
6-Cyclopropylquinazoline undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Cyclopropylquinazoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Cyclopropylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
6-Cyclopropylquinazoline can be compared with other quinazoline derivatives, such as:
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Known for its potent antimicrobial activity.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits significant anticancer properties.
6-Bromo quinazoline derivatives: These compounds are studied for their cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
6-cyclopropylquinazoline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H2 |
Clé InChI |
CYWOCRKJCVOSGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=CN=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



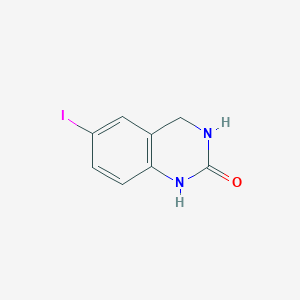




![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
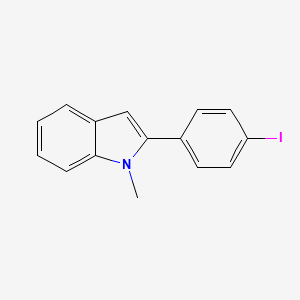
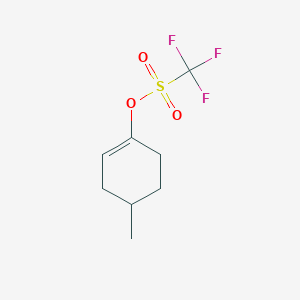
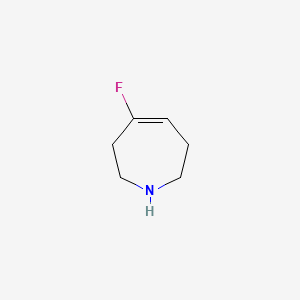
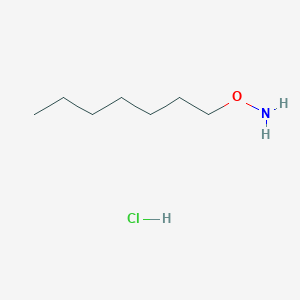
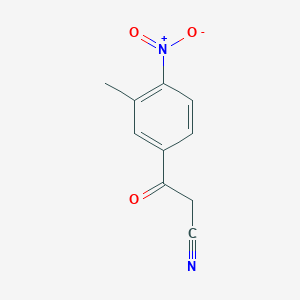
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
